3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide
Description
This compound features a benzothiophene core substituted with chlorine atoms at positions 3 and 5, a 1,1-dioxidotetrahydrothiophen-3-yl group, and a 5-methylfuran-2-ylmethyl moiety. Benzothiophene derivatives are frequently explored in medicinal chemistry due to their planar aromatic structure, which facilitates interactions with biological targets such as kinases or G-protein-coupled receptors . The sulfone group (1,1-dioxidotetrahydrothiophen) enhances solubility, while the chlorine atoms and methylfuran substituent likely influence lipophilicity and metabolic stability.
Properties
Molecular Formula |
C19H17Cl2NO4S2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17Cl2NO4S2/c1-11-2-4-14(26-11)9-22(13-6-7-28(24,25)10-13)19(23)18-17(21)15-8-12(20)3-5-16(15)27-18/h2-5,8,13H,6-7,9-10H2,1H3 |
InChI Key |
IRPFVJIANXXXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent functionalization with the dioxidotetrahydrothiophenyl and methylfuran groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorinated positions on the benzothiophene core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chlorinated positions.
Scientific Research Applications
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Core Heterocycle Variations
Substituent Differences
- Chlorine vs.
- Methylfuran vs. Dichlorophenyl-Furan (CAS 898490-74-9) : The 5-methylfuran-2-ylmethyl group in the target compound introduces steric hindrance distinct from the 3,4-dichlorophenyl-furan substituent in the thiophene analog, which may affect metabolic clearance or off-target interactions .
Physicochemical and Pharmacokinetic Properties
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